molecular formula C18H17ClN4O B14962348 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B14962348
M. Wt: 340.8 g/mol
InChI Key: UJPLWSFITDVINS-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a synthetic organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenyl derivatives and pyrrolidine. The key steps may involve:

    Nucleophilic substitution: Introduction of the pyrrolidin-1-yl group.

    Cyclization reactions: Formation of the pyrido[4,3-d]pyrimidine core.

    Purification: Techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Automated synthesis: Implementation of automated systems for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the pyrido[4,3-d]pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Inhibition of enzyme activity: Binding to the active site of enzymes.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    Signal transduction pathways: Influencing cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Chloro-2-methylphenyl)-2-(morpholin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
  • 6-(5-Chloro-2-methylphenyl)-2-(piperidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Uniqueness

The uniqueness of 6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one lies in its specific structural features, such as the pyrrolidin-1-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

6-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C18H17ClN4O/c1-12-4-5-13(19)10-16(12)23-9-6-15-14(17(23)24)11-20-18(21-15)22-7-2-3-8-22/h4-6,9-11H,2-3,7-8H2,1H3

InChI Key

UJPLWSFITDVINS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4

Origin of Product

United States

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